molecular formula C21H14N2O2 B014975 2,3-Diphenylquinoxaline-6-carboxylic acid CAS No. 32387-96-5

2,3-Diphenylquinoxaline-6-carboxylic acid

Cat. No.: B014975
CAS No.: 32387-96-5
M. Wt: 326.3 g/mol
InChI Key: LFWGZXMTCUOPFI-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Industrial Production: Information regarding large-scale industrial production methods is limited.

  • Chemical Reactions Analysis

      Reactions: CAY10567 may undergo various chemical reactions, including oxidation, reduction, and substitution

      Common Reagents and Conditions: Detailed information on common reagents and conditions for CAY10567 reactions is scarce.

      Major Products: The major products resulting from CAY10567 reactions have not been extensively studied.

  • Scientific Research Applications

      Biology: Researchers may investigate its effects on cellular signaling pathways and protein interactions.

      Medicine: Although not widely studied, CAY10567 could be relevant in drug discovery or therapeutic development.

      Industry: Its industrial applications are yet to be fully explored.

  • Comparison with Similar Compounds

      Similar Compounds: Unfortunately, there are limited compounds directly comparable to CAY10567 in the literature.

      Uniqueness: CAY10567’s uniqueness lies in its specific Akt1-targeting properties, which differentiate it from other quinoxaline derivatives.

    Properties

    IUPAC Name

    2,3-diphenylquinoxaline-6-carboxylic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H14N2O2/c24-21(25)16-11-12-17-18(13-16)23-20(15-9-5-2-6-10-15)19(22-17)14-7-3-1-4-8-14/h1-13H,(H,24,25)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LFWGZXMTCUOPFI-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)O)N=C2C4=CC=CC=C4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H14N2O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30348063
    Record name 2,3-diphenylquinoxaline-6-carboxylic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30348063
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    326.3 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    32387-96-5
    Record name 2,3-diphenylquinoxaline-6-carboxylic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30348063
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Customer
    Q & A

    Q1: What is the role of 2,3-diphenylquinoxaline-6-carboxylic acid in the synthesis of the hyperbranched polymer PPQ-BO?

    A1: this compound serves as an end-capping agent for the hyperbranched polymer PPQ-BO []. The PPQ-BO polymer, synthesized from the AB2 monomer 2,3-bis(3-amino-4-hydroxyphenyl)quinoxaline-6-carboxylic acid dihydrochloride, possesses numerous o-aminophenol end groups. These end groups can be reacted with various molecules, including this compound, to modify the properties of the hyperbranched polymer.

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